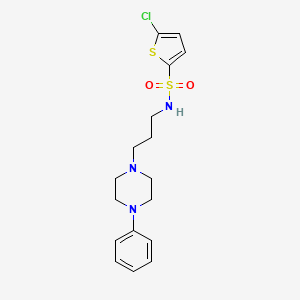
Ethyl 2-(4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a trifluoromethoxy group attached to a phenyl ring, which is known to be a significant substituent in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would include a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also has a trifluoromethoxy group attached to a phenyl ring, and an acetate group linked to the thiazole ring via an amine .Chemical Reactions Analysis
Esters, in general, can undergo a variety of reactions including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoromethoxy group might increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen
Electrochromic Devices
This compound can be used in the development of Electrochromic Devices . Specifically, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized . The introduction of electron withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels . This work provides novel insights for appropriate design of high transmittance change and high efficient multi-colored electrochromic polymers .
Anodic Materials
The compound is also used as promising Anodic Materials . The anodic layers were prepared potentiostatically onto glass substrates . These anodic materials are crucial for the functioning of various electronic devices .
Synthesis of Fluorinated Polyimides
It can be used in the synthesis of Fluorinated Polyimides . A series of fluorinated polyimides containing a multi-ether fluorinated diamine unit were designed . The corresponding PIs were synthesized through traditionally thermally polycondensation .
Chemical and Materials Engineering
In the field of Chemical and Materials Engineering , this compound can be used in the development of new materials with unique properties . For example, it can be used in the synthesis of polymers with specific characteristics .
Organic Synthesis
This compound can be used in Organic Synthesis . It can be used as a building block in the synthesis of various organic compounds .
Energy Storage Devices
In the field of Energy Storage Devices , this compound can be used in the development of materials with high energy storage capacity . For example, it can be used in the synthesis of materials for supercapacitors .
Safety and Hazards
Wirkmechanismus
Thiazoles
Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), and abafungin (an antifungal drug) . They have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Esters
Ethyl 2-(4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolyl)acetate is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely used in a variety of applications from plastics to pharmaceuticals.
Eigenschaften
IUPAC Name |
ethyl 2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c1-2-21-12(20)7-10-8-23-13(19-10)18-9-3-5-11(6-4-9)22-14(15,16)17/h3-6,8H,2,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINWZSAQKGSGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2600518.png)
![N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600520.png)
![N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2600521.png)

![N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2600527.png)


![N-(3,5-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2600530.png)

![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine](/img/structure/B2600533.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2600534.png)